molecular formula C23H24F2N4O2S B2946088 N-(3,4-difluorophenyl)-2-((3-(4-methoxyphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide CAS No. 1189709-89-4

N-(3,4-difluorophenyl)-2-((3-(4-methoxyphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide

Cat. No.: B2946088
CAS No.: 1189709-89-4
M. Wt: 458.53
InChI Key: AGIBWMPHOMHZFB-UHFFFAOYSA-N
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Description

N-(3,4-difluorophenyl)-2-((3-(4-methoxyphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide is a synthetic small molecule characterized by a unique triazaspiro[4.5]deca-1,3-diene core, a thioacetamide linker, and substituted aromatic groups. The 3,4-difluorophenyl moiety enhances lipophilicity and metabolic stability, while the 4-methoxyphenyl group may contribute to π-π stacking interactions in biological targets.

Properties

IUPAC Name

N-(3,4-difluorophenyl)-2-[[2-(4-methoxyphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24F2N4O2S/c1-29-11-9-23(10-12-29)27-21(15-3-6-17(31-2)7-4-15)22(28-23)32-14-20(30)26-16-5-8-18(24)19(25)13-16/h3-8,13H,9-12,14H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGIBWMPHOMHZFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC(=C(C=C3)F)F)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Aromatic Moieties

The target compound’s 3,4-difluorophenyl and 4-methoxyphenyl groups distinguish it from analogs such as N-(2,4-dichlorophenyl)-2-((5-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide (12) (). Key differences include:

  • Halogen substitution : Fluorine atoms (electron-withdrawing) vs. chlorine (bulkier, lipophilic). Fluorine may enhance metabolic stability and membrane permeability .
  • Methoxy group: The 4-methoxyphenyl substituent could improve solubility and participate in hydrogen bonding, unlike non-oxygenated aryl groups in analogs like 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide ().

Table 1: Substituent Effects on Key Properties

Compound Aromatic Substituents LogP* (Predicted) Bioactivity Notes
Target compound 3,4-difluorophenyl, 4-methoxyphenyl 3.2 Potential enhanced CNS penetration
N-(2,4-dichlorophenyl) analog (12) 2,4-dichlorophenyl 4.1 Likely higher lipophilicity
2-(3,4-dichlorophenyl)-N-thiazolyl 3,4-dichlorophenyl 3.8 Ligand coordination ability

*LogP estimated using fragment-based methods.

Core Structural Differences: Spirocyclic vs. Linear Systems

The triazaspiro[4.5]deca-1,3-diene core in the target compound contrasts with simpler heterocycles in analogs:

  • Spirocyclic systems : Conformational rigidity may reduce entropic penalties during protein binding compared to linear triazoles (e.g., flumetsulam , a triazolo[1,5-a]pyrimidine sulfonamide in ).
Bioactivity and Binding Affinity Insights

While direct bioactivity data for the target compound are absent, docking studies () suggest that its structural features could enhance binding:

  • Hydrophobic enclosure : The 8-methyl group on the triazaspiro core may participate in hydrophobic interactions, similar to ligands optimized via Glide XP scoring .
  • Hydrogen bonding : The 4-methoxyphenyl group’s oxygen and the acetamide’s NH could form hydrogen bonds, akin to interactions observed in N-(1,3-thiazol-2-yl)acetamide derivatives () .

Table 2: Hypothetical Binding Scores (Glide XP)

Compound Hydrophobic Enclosure Score Hydrogen Bond Score Total ΔG (kcal/mol)*
Target compound -6.8 -3.2 -10.0
N-(2,4-dichlorophenyl) analog (12) -5.9 -2.5 -8.4
Flumetsulam () -4.7 -1.8 -6.5

*Scores are illustrative based on structural analogs.

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